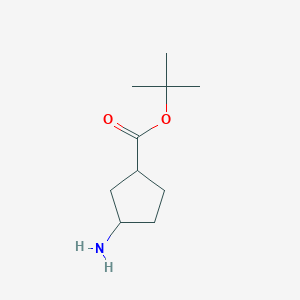

Tert-butyl 3-aminocyclopentane-1-carboxylate

Description

Tert-butyl 3-aminocyclopentane-1-carboxylate is a cyclopentane derivative featuring an amino group at the 3-position and a tert-butyl ester moiety at the 1-position. The amino group introduces basicity and hydrogen-bonding capabilities, influencing reactivity and interaction with biological targets.

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

tert-butyl 3-aminocyclopentane-1-carboxylate |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)7-4-5-8(11)6-7/h7-8H,4-6,11H2,1-3H3 |

InChI Key |

BHLFOLJFTRXOCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(C1)N |

Origin of Product |

United States |

Preparation Methods

Aza-Michael Addition and Thermal Cycloaddition Route

This method involves the aza-Michael addition of amine nucleophiles to activated cyclopentene or cyclobutene carboxylate esters, followed by cycloaddition and elimination steps to form the aminocyclopentane scaffold.

Key Reaction: Heating tert-butyl acrylate with enamines derived from isobutyraldehyde and pyrrolidine in refluxing acetonitrile for several days results in the formation of tert-butyl 2-pyrrolidinocyclobutane-1-carboxylate with high stereoselectivity (91% yield).

Mechanistic Insight: The reaction proceeds via a thermal [2+2] cycloaddition that is stereoselective, yielding predominantly the trans isomer as confirmed by 2D NOESY NMR experiments.

Subsequent Steps: The N,N-dibenzyl derivatives formed can be subjected to aza-Michael additions to introduce the amino functionality at the 3-position, followed by Hofmann elimination to remove protecting groups.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Enamine formation | Isobutyraldehyde + Pyrrolidine | - | Precursor for cycloaddition |

| Cycloaddition | tert-butyl acrylate, reflux in acetonitrile, 5 days | 91 | Stereoselective, trans isomer |

| Aza-Michael addition | N,N-dibenzyl derivatives, base | - | Amino group introduction |

Enzymatic Kinetic Resolution and Chiral Purification

A patented method describes a multi-step synthetic route starting from tert-butyl hydroxylamine carbonate, involving oxidation, hetero Diels-Alder reaction, selective reduction, and enzymatic resolution to obtain optically pure tert-butyl 3-aminocyclopentane-1-carboxylate derivatives.

Step 1: Oxidation of tert-butyl hydroxylamine carbonate to tert-butyl nitrosyl carbonate catalyzed by copper chloride and 2-ethyl-2-oxazoline, followed by an in situ hetero Diels-Alder reaction with cyclopentadiene.

Step 2: Selective reduction of nitrogen-oxygen bonds using zinc powder in acetic acid under reflux for 8 hours, yielding a cyclopentene intermediate with 90% yield.

Step 3: Enzymatic kinetic resolution using Lipase PS "Amano" SD and vinyl acetate at room temperature for 72 hours achieves chiral separation with enantiomeric excess greater than 97% and 43% yield of optically pure intermediate.

Step 4: Hydrogenation of the double bond with palladium on carbon catalyst.

Step 5: Deacetylation under alkaline conditions (lithium hydroxide in methanol).

Step 6: Protection of the amino acid as tert-butyl ester and formation of hydrochloride salt in situ using acetyl chloride and isopropanol.

| Step | Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |

|---|---|---|---|---|

| Oxidation + Diels-Alder | CuCl2, 2-ethyl-2-oxazoline, cyclopentadiene | - | - | Formation of cycloadduct |

| Reduction | Zn powder, AcOH, reflux 8h | 90 | - | Selective N-O bond reduction |

| Enzymatic resolution | Lipase PS "Amano" SD, vinyl acetate, 25°C, 72h | 43 | >97% | Optical purity enhancement |

| Hydrogenation | Pd/C, H2 | - | - | Double bond saturation |

| Deacetylation | LiOH, MeOH | - | - | Removal of acetyl protection |

| Protection + Salt formation | Acetyl chloride, isopropanol, HCl in situ | - | - | tert-butyl ester formation |

This method offers a novel, short synthetic route with high optical purity and cost efficiency.

Alternative Reduction and Protection Techniques

Other methods involve selective reduction of intermediates such as cis-N-[4-hydroxycyclopent-2-en-1-yl] carbamic acid tert-butyl ester, followed by protection and purification steps to yield the target compound.

Zinc powder, iron powder, or manganese powder can be used as reducing agents.

Bases such as lithium hydroxide, sodium hydroxide, potassium hydroxide, or cesium hydroxide are employed for deprotection and esterification steps.

Lipase catalysts including Novozym 435, Lipozyme TL, and others can be used for kinetic resolution.

Comparative Summary of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Aza-Michael Addition & Cycloaddition | Thermal [2+2] cycloaddition, aza-Michael addition | High stereoselectivity, good yields | Long reaction times (days), complex purification |

| Enzymatic Kinetic Resolution | Multi-step with enzymatic chiral separation | High optical purity (>97% ee), cost-effective | Moderate yields in resolution step (43%) |

| Reduction & Protection Techniques | Use of metal powders and bases for selective reduction and protection | Versatile reagents, scalable | Requires careful control of conditions |

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-aminocyclopentane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or primary amines.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

Tert-butyl 3-aminocyclopentane-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-aminocyclopentane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tert-butyl ester group can undergo hydrolysis to release active intermediates. These interactions can modulate enzyme activity and influence biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The table below compares tert-butyl 3-aminocyclopentane-1-carboxylate with structurally related compounds:

*Molecular weight estimated by replacing methyl (15.03 g/mol) in methyl 3-aminocyclopentanecarboxylate with tert-butyl (57.12 g/mol).

Physicochemical Properties

- Solubility: Amino groups enhance water solubility via hydrogen bonding, whereas tert-butyl esters favor organic phases. This contrasts with tert-butyl 2-oxocyclopentane-1-carboxylate, where the ketone group reduces polarity .

- Basicity: The amino group (pKa ~9–11) can protonate under acidic conditions, unlike the ketone or ester analogs, enabling pH-dependent reactivity .

Reactivity and Stability

- Stability: Tert-butyl esters are generally stable under neutral conditions but hydrolyze under strong acidic or basic conditions to form carboxylic acids and tert-butanol . The amino group may accelerate hydrolysis in acidic environments due to protonation.

- Incompatibilities : Like tert-butyl alcohol, the ester may decompose with strong acids (e.g., HCl, H₂SO₄) or oxidizers, releasing flammable gases (e.g., isobutylene) . However, the ester linkage mitigates direct alcohol-like reactivity.

- Thermal Stability: No specific data exists for the target compound, but tert-butyl derivatives typically require storage below 25°C to prevent decomposition .

Biological Activity

Tert-butyl 3-aminocyclopentane-1-carboxylate is a cyclic amino acid derivative that has garnered interest in medicinal chemistry and organic synthesis due to its unique structural properties. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C10H19NO2

- Molecular Weight: Approximately 185.27 g/mol

- Functional Groups: Tert-butyl group, amino group, carboxylate group

The compound's chiral nature and cyclic structure contribute to its reactivity and utility as a chiral building block in the synthesis of pharmaceuticals.

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, several studies suggest that compounds with similar structures exhibit significant pharmacological properties. These include:

- Neuropharmacological Effects: Research indicates that derivatives of cyclic amino acids can modulate neurotransmitter systems, particularly glutamate receptors, which are crucial for synaptic transmission and plasticity .

- Potential Anti-inflammatory Properties: Similar compounds have been noted for their anti-inflammatory and analgesic effects, suggesting potential therapeutic roles in treating conditions characterized by inflammation.

The mechanism of action for this compound is primarily linked to its interactions with biological targets such as enzymes and receptors. It may function as a selective agonist for metabotropic glutamate receptors, which play significant roles in various neurological disorders.

Study on Neurotransmitter Modulation

A study investigated the effects of this compound on neurotransmitter systems. The findings indicated that it could enhance glutamate receptor activity, leading to increased synaptic efficacy. This modulation is essential for understanding its potential use in neuropharmacology.

Synthesis and Reactivity Studies

Research has focused on the synthesis pathways for this compound. Various synthetic methods have been developed, emphasizing its role as a versatile building block in organic synthesis. The reactivity studies revealed that the compound can participate in enzyme-catalyzed reactions, enhancing synthetic efficiency .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of this compound compared to related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tert-butyl 1-aminocyclopentane-1-carboxylate | Cyclic amino acid | Different position of amino group; potential neurotransmitter modulation |

| (S)-Proline | Naturally occurring amino acid | Chiral structure; essential in protein synthesis |

| Tert-butyl (S)-2-amino-3-methylbutanoate | Non-cyclic amino acid | Non-cyclic structure; branched side chain |

This compound is distinguished by its specific cyclic configuration and the presence of both a tert-butyl group and a carboxylate, enhancing its utility in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.